((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol
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Overview
Description
((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol: is a chiral compound with a unique structure characterized by a cyclopropyl ring substituted with two fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and functional group modifications. One common approach is the reaction of a suitable alkene with a difluorocarbene source under controlled conditions to form the difluorocyclopropane intermediate. This intermediate is then subjected to further reactions to introduce the hydroxyl group and achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: In chemistry, ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: The compound’s chiral nature allows it to interact with biological molecules in specific ways, making it useful in the development of chiral drugs and as a probe in biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including viral infections and cancer.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and materials with specialized properties. Its fluorinated structure imparts stability and resistance to degradation, making it suitable for various applications.
Mechanism of Action
The mechanism by which ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biological pathways. The fluorine atoms enhance its binding affinity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
(1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol: A stereoisomer with different spatial arrangement.
2,2-Difluoro-3-methylcyclopropane: Lacks the hydroxyl group, affecting its reactivity and applications.
3-Methylcyclopropylmethanol: Lacks fluorine atoms, resulting in different chemical properties.
Uniqueness: ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol is unique due to its specific stereochemistry and the presence of both fluorine atoms and a hydroxyl group. These features confer distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCACSLFLWHTL-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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